N-(4-(2-oxopyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide
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Description
N-(4-(2-oxopyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide is a useful research compound. Its molecular formula is C14H15N5O2 and its molecular weight is 285.307. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to exhibit activity as antioxidants and inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche) . AChE is an ubiquitous enzyme of the serine hydrolases class responsible for hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may interact with its targets (such as ache and bche) and inhibit their activity, leading to an increase in acetylcholine levels .
Biochemical Pathways
Given the potential inhibitory activity against ache and bche, it can be inferred that this compound may affect cholinergic neurotransmission .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may lead to an increase in acetylcholine levels due to the inhibition of ache and bche .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-13-2-1-7-19(13)11-5-3-10(4-6-11)8-15-14(21)12-9-16-18-17-12/h3-6,9H,1-2,7-8H2,(H,15,21)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKMRXSRTWXFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=NNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.